

# Solubility and stability of 2,2'-Dihydroxyazobenzene in organic solvents

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **2,2'-Dihydroxyazobenzene**

Cat. No.: **B1580835**

[Get Quote](#)

An In-depth Technical Guide to the Solubility and Stability of **2,2'-Dihydroxyazobenzene** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**2,2'-Dihydroxyazobenzene** (DHAB), also known as 2,2'-Azodiphenol, is an azo dye with significant applications in the synthesis of pigments and as a complexing reagent.<sup>[1][2]</sup> Its utility in various chemical and biological research areas is often predicated on its solubility and stability in organic solvents. This technical guide provides a comprehensive overview of the known properties of **2,2'-Dihydroxyazobenzene**, outlines detailed experimental protocols for determining its solubility and stability, and presents a visual workflow for these experimental procedures. While qualitative descriptions of its solubility are available, this guide also highlights the current gap in publicly accessible quantitative data.

## Physicochemical Properties

**2,2'-Dihydroxyazobenzene** is a yellow to amber or green powder.<sup>[1]</sup> Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of **2,2'-Dihydroxyazobenzene**

| Property           | Value                                                         | Reference(s)                            |
|--------------------|---------------------------------------------------------------|-----------------------------------------|
| CAS Number         | 2050-14-8                                                     | <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Formula  | C <sub>12</sub> H <sub>10</sub> N <sub>2</sub> O <sub>2</sub> | <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Weight   | 214.22 g/mol                                                  | <a href="#">[2]</a> <a href="#">[3]</a> |
| Melting Point      | 173-175 °C                                                    | <a href="#">[3]</a>                     |
| Appearance         | Yellow to amber to green powder                               | <a href="#">[1]</a>                     |
| Storage Conditions | 2-8°C, stored under nitrogen                                  | <a href="#">[3]</a>                     |

## Solubility Profile

**2,2'-Dihydroxyazobenzene** is often described as having excellent solubility in organic solvents, which makes it suitable for applications in colorants and analytical chemistry.[\[1\]](#) However, specific quantitative solubility data in common organic solvents is not readily available in the cited literature. Table 2 is provided to summarize the qualitative solubility and to highlight the need for experimental determination of quantitative values.

Table 2: Solubility of **2,2'-Dihydroxyazobenzene** in Organic Solvents

| Solvent                   | Quantitative Solubility (g/L at 25°C) | Qualitative Solubility | Reference(s) |
|---------------------------|---------------------------------------|------------------------|--------------|
| Methanol                  | Data not available in cited sources   | Soluble                | [4]          |
| Ethanol                   | Data not available in cited sources   | Soluble                | [4]          |
| Acetone                   | Data not available in cited sources   | Soluble                | [4]          |
| Chloroform                | Data not available in cited sources   | Soluble                | [4]          |
| Dimethyl Sulfoxide (DMSO) | Data not available in cited sources   | Soluble                | [5]          |

## Stability Profile

The stability of azo dyes like **2,2'-Dihydroxyazobenzene** is a critical parameter for their storage and application. Stability is influenced by factors such as temperature, light, and the chemical environment. While specific kinetic data for the degradation of **2,2'-Dihydroxyazobenzene** under various conditions is not extensively documented in the public domain, studies on similar azo dyes provide insights into their potential degradation pathways. [6][7]

**Thermal Stability:** Azo compounds can undergo thermal degradation, which typically involves the cleavage of the azo bond.[8] The stability of **2,2'-Dihydroxyazobenzene** should be experimentally determined to establish safe handling and storage temperatures.

**Photostability:** Azo dyes are known to be susceptible to photodegradation upon exposure to UV or visible light.[6] This can lead to a loss of color and the formation of degradation products. The photostability of **2,2'-Dihydroxyazobenzene** in various solvents is a key consideration for its use in applications where light exposure is a factor.

## Experimental Protocols

To address the gap in quantitative data, the following detailed experimental protocols are provided for researchers to determine the solubility and stability of **2,2'-Dihydroxyazobenzene**.

## Protocol for Quantitative Solubility Determination

This protocol outlines the isothermal shake-flask method, a common technique for determining the solubility of a solid in a liquid solvent.

### Materials:

- **2,2'-Dihydroxyazobenzene** (solid)
- Selected organic solvents (e.g., methanol, ethanol, acetone, chloroform) of analytical grade
- Thermostatic shaker bath
- Analytical balance
- Volumetric flasks
- Syringe filters (0.45 µm)
- UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

### Procedure:

- Preparation of Saturated Solutions:
  - Add an excess amount of solid **2,2'-Dihydroxyazobenzene** to a series of vials, each containing a known volume of a specific organic solvent.
  - Seal the vials to prevent solvent evaporation.
  - Place the vials in a thermostatic shaker bath set at a constant temperature (e.g., 25°C).
  - Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

- Sample Collection and Preparation:
  - After the equilibration period, allow the vials to stand undisturbed in the thermostatic bath for a sufficient time to allow the excess solid to settle.
  - Carefully withdraw a known volume of the supernatant using a syringe.
  - Immediately filter the collected supernatant through a 0.45 µm syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.
- Quantification:
  - Gravimetric Method: Evaporate the solvent from the volumetric flask under vacuum and weigh the remaining solid residue. The solubility can be calculated from the mass of the residue and the volume of the supernatant taken.
  - Spectrophotometric/Chromatographic Method:
    - Prepare a series of standard solutions of **2,2'-Dihydroxyazobenzene** of known concentrations in the respective solvent.
    - Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.
    - Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.
    - Measure the absorbance or peak area of the diluted sample and determine its concentration using the calibration curve.
    - Calculate the solubility in the original saturated solution, accounting for the dilution factor.
- Data Reporting:
  - Express the solubility in units such as g/L or mol/L at the specified temperature.

- Perform the experiment in triplicate to ensure reproducibility and report the average value with the standard deviation.

## Protocol for Stability Assessment

This protocol describes a method to assess the thermal and photostability of **2,2'-Dihydroxyazobenzene** in an organic solvent using HPLC or UV-Vis spectrophotometry.

### Materials:

- A stock solution of **2,2'-Dihydroxyazobenzene** in the chosen organic solvent of a known concentration.
- HPLC system with a suitable column (e.g., C18) and UV detector.
- UV-Vis spectrophotometer.
- Temperature-controlled oven.
- Photostability chamber with a calibrated light source (e.g., UV lamp).
- Amber and clear glass vials.

### Procedure for Thermal Stability:

- Sample Preparation:
  - Pipette equal aliquots of the stock solution into several amber glass vials to minimize light exposure.
  - Tightly seal the vials.
- Stress Conditions:
  - Place the vials in a temperature-controlled oven at a selected elevated temperature (e.g., 40°C, 60°C).
  - Maintain a control set of vials at a reference temperature (e.g., 4°C).

- Time-Point Analysis:

- At specified time intervals (e.g., 0, 24, 48, 72 hours), remove one vial from the oven and one from the control condition.
  - Allow the heated vial to cool to room temperature.
  - Analyze the samples by HPLC or UV-Vis spectrophotometry to determine the concentration of **2,2'-Dihydroxyazobenzene** remaining.

Procedure for Photostability:

- Sample Preparation:

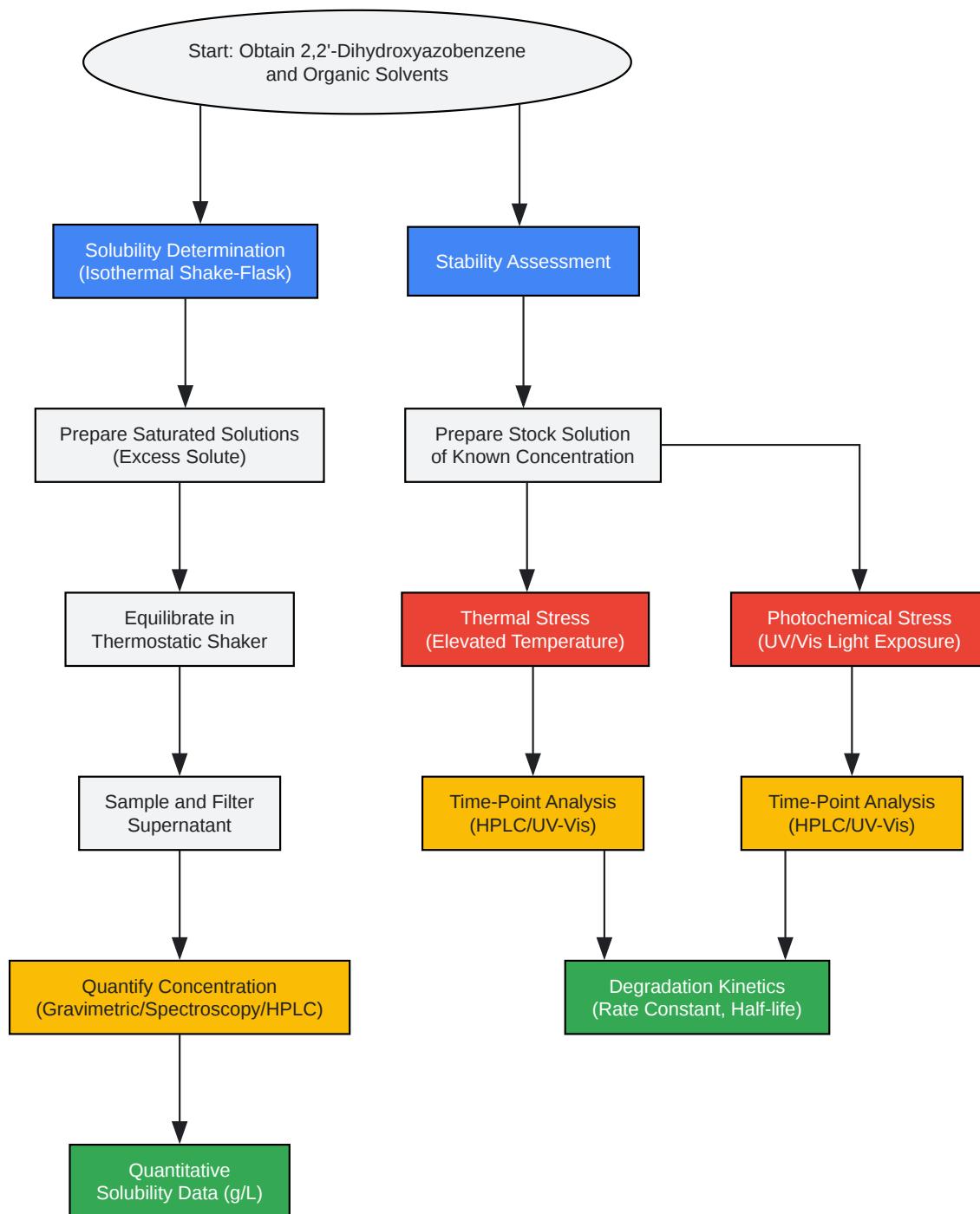
- Pipette equal aliquots of the stock solution into both clear and amber (as dark controls) glass vials.
  - Tightly seal the vials.

- Stress Conditions:

- Place the clear and amber vials in a photostability chamber.
  - Expose the vials to a controlled light source (e.g., UV-A at a specific intensity) for a defined period.

- Time-Point Analysis:

- At specified time intervals, remove a clear vial and an amber vial from the chamber.
  - Analyze the samples by HPLC or UV-Vis spectrophotometry to determine the concentration of **2,2'-Dihydroxyazobenzene** remaining. The difference in degradation between the clear and amber vials will indicate the extent of photodegradation.


Data Analysis and Reporting:

- Plot the concentration of **2,2'-Dihydroxyazobenzene** as a function of time for each condition.

- Determine the degradation kinetics (e.g., zero-order, first-order) by fitting the data to appropriate kinetic models.
- Report the degradation rate constant and half-life for each condition.

## Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility and stability of **2,2'-Dihydroxyazobenzene**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining solubility and stability.

## Conclusion

**2,2'-Dihydroxyazobenzene** is a valuable compound with noted solubility in organic solvents, a property that underpins its use in various scientific and industrial applications. This guide has synthesized the available physicochemical data and, importantly, provided detailed, actionable protocols for the experimental determination of its quantitative solubility and stability profiles. The lack of readily available quantitative data in the literature presents an opportunity for further research to fill this knowledge gap, which would be of significant benefit to the scientific community. The provided workflows and methodologies offer a clear path for researchers to generate this crucial data, enabling more precise and effective use of **2,2'-Dihydroxyazobenzene** in future applications.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. 2,2'-DIHYDROXYAZOBENZENE CAS#: 2050-14-8 [m.chemicalbook.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. researchgate.net [researchgate.net]
- 6. journalcsij.com [journalcsij.com]
- 7. researchgate.net [researchgate.net]
- 8. Kinetic Study of Coprinus cinereus Peroxidase-Catalyzed Oxidation of 2,2'-Dihydroxyazobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Solubility and stability of 2,2'-Dihydroxyazobenzene in organic solvents]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1580835#solubility-and-stability-of-2-2-dihydroxyazobenzene-in-organic-solvents>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)